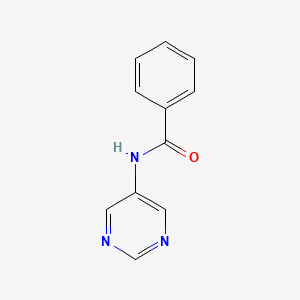![molecular formula C16H14Cl2N2O3 B7590664 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B7590664.png)
2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound exhibits unique chemical properties that make it useful in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-methoxyphenylhydrazine under basic conditions. The resulting hydrazone intermediate is then reacted with ethyl bromoacetate to yield the final product. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like acetonitrile. Temperature control and reaction time are critical to ensure a high yield and purity of the final compound.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow chemistry techniques, which enhance the efficiency and scalability of the synthesis. This method involves the same chemical reactions but under controlled conditions using specialized equipment to manage temperature, pressure, and reagent flow rates.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorinated aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in multistep organic syntheses.
Biology: In biological studies, it is employed as a probe to investigate enzyme-substrate interactions and to study the effects of halogenated compounds on biological systems.
Medicine: Its potential medicinal applications include serving as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound finds use in the production of agrochemicals, dyes, and polymers due to its reactive functional groups and stability.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors, which are involved in biological pathways. The mechanism often involves binding to the active site of the target molecule, leading to inhibition or modulation of its activity. This binding can be influenced by the electronic and steric properties of the compound, which are governed by its chemical structure.
Vergleich Mit ähnlichen Verbindungen
2-[(E)-(2,4-difluorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide
2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-ethoxyphenyl)acetamide
2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methylphenyl)acetamide
Uniqueness: The uniqueness of 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide lies in its specific halogenation pattern and the presence of a methoxyphenyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
And there you have it, a comprehensive overview of this compound, with its chemistry, applications, and uniqueness all tied up neatly. What's your next move?
Eigenschaften
IUPAC Name |
2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-22-15-5-3-2-4-14(15)20-16(21)10-23-19-9-11-6-7-12(17)8-13(11)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTOAWXIFQSJIF-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CON=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)CO/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

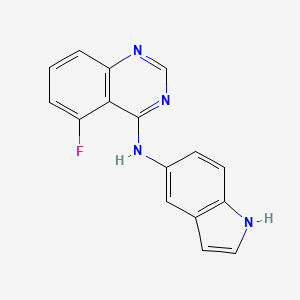
![N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide](/img/structure/B7590606.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B7590609.png)

![({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B7590618.png)

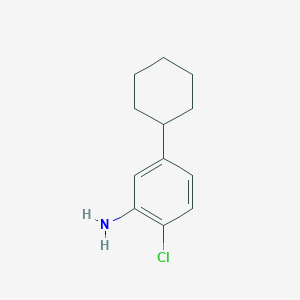
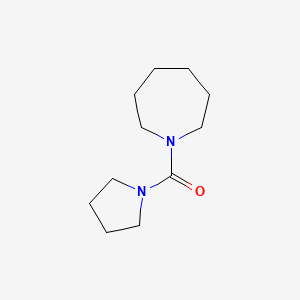
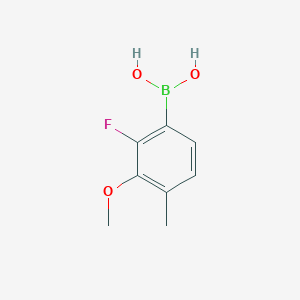
![ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590658.png)
![N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B7590659.png)
